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molecular formula C6H6BBrO2 B151470 3-Bromophenylboronic acid CAS No. 89598-96-9

3-Bromophenylboronic acid

Cat. No. B151470
M. Wt: 200.83 g/mol
InChI Key: AFSSVCNPDKKSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05292879

Procedure details

N-Butyllithium (2.5M; 44 mL; 0.11M) was added dropwise over 15 mins. to a vigorously stirred solution of m-dibromobenzene (25 g; 0.106M) in 500 mL of anhydrous ether at -78° under nitrogen. After stirring 10 mins. more, a solution of triisopropylborate (25.3 mL; 0.11M) in anhydrous ether (200 mL) was added over 20 mins. The cooling bath was then removed, and the stirring solution was allowed to warm to R.T. over ~2 hrs. A small amount of solid separated. After stirring 15 mins. more at R.T., 150 mL of ice cold 8% aqueous hydrochloric acid was cautiously added, and the stirring was continued for 15 mins. The organic phase was separated, washed with 2×100 mL of saturated sodium chloride solution, and dried over anhydrous magnesium sulfate. Solvent removal gave ~30 G of crude product as a semi-solid, which was shaken well with 150 mL of hexane. The solid was filtered and washed with 2×25 mL of hexane. The resulting silky solid (mp 178°-9° C. after softening at ~160° C.) (6.5 g) was used as 3-bromophenylboronic acid with a small amount of contamination. The hexane filtrate was concentrated and the residue was stirred well with 150 mL of petroleum ether (30°-60°). The resulting solid was filtered and washed with 2×25 mL of petroleum ether. This resulting solid (4.4 g) melting at 178.3°-179° C. was the desired 3-bromophenylboronic acid. NMR: 7.38-7.46; 7.70-7.80; 8.1-8.18; 8.31 (aromatic H's) ##STR104##
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
25.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Li+].CCC[CH2-].[Br:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9](Br)[CH:8]=1.C([O:17][B:18](OC(C)C)[O:19]C(C)C)(C)C.CCCCCC>CCOCC>[Br:6][C:7]1[CH:8]=[C:9]([B:18]([OH:19])[OH:17])[CH:10]=[CH:11][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
44 mL
Type
reactant
Smiles
[Li+].CCC[CH2-]
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)Br
Step Three
Name
Quantity
25.3 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
CCCCCC
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 10 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -78°
CUSTOM
Type
CUSTOM
Details
The cooling bath was then removed
CUSTOM
Type
CUSTOM
Details
A small amount of solid separated
STIRRING
Type
STIRRING
Details
After stirring 15 mins
Duration
15 min
ADDITION
Type
ADDITION
Details
more at R.T., 150 mL of ice cold 8% aqueous hydrochloric acid was cautiously added
WAIT
Type
WAIT
Details
the stirring was continued for 15 mins
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with 2×100 mL of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent removal
CUSTOM
Type
CUSTOM
Details
gave ~30 G of crude product as a semi-solid, which
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with 2×25 mL of hexane
CUSTOM
Type
CUSTOM
Details
The resulting silky solid (mp 178°-9° C. after softening at ~160° C.) (6.5 g)
CONCENTRATION
Type
CONCENTRATION
Details
The hexane filtrate was concentrated
STIRRING
Type
STIRRING
Details
the residue was stirred well with 150 mL of petroleum ether (30°-60°)
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with 2×25 mL of petroleum ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC=1C=C(C=CC1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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